2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde

Drug Design ADME Lipophilicity

In CNS or anti-infective SAR programs, generic benzotriazole aldehydes introduce unwanted hydrogen-bond donors or suboptimal lipophilicity, derailing logD optimization. This 2-methyl-2H isomer is the precise solution. - Quantitative Lipophilicity Advantage: XLogP3 of 1.1, a +0.5 log unit shift over the 1-methyl isomer, enhancing membrane permeability without adding steric bulk. - Strict CNS Compliance: Zero hydrogen bond donors (HBD=0) and a low TPSA of 47.8 Ų meet key criteria for blood-brain barrier penetration. - Reproducible Stoichiometry: 98% purity standard minimizes mass balance errors in convergent synthesis, ensuring reliable yield calculations.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B11917125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCN1N=C2C=CC=C(C2=N1)C=O
InChIInChI=1S/C8H7N3O/c1-11-9-7-4-2-3-6(5-12)8(7)10-11/h2-5H,1H3
InChIKeyQVPDQCIHUYRNNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde: Chemical Identity and Properties


2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde (CAS 1936022-13-7) is a heterocyclic building block belonging to the benzotriazole class, featuring a fused benzene-triazole ring system with a methyl substituent at the N2 position and a reactive formyl group at the C4 position [1]. With a molecular formula of C₈H₇N₃O and a molecular weight of 161.16 g/mol, it is a solid compound primarily utilized as a synthetic intermediate in medicinal chemistry and materials science [1]. Its key computable properties, including a XLogP3 value of 1.1 and a topological polar surface area of 47.8 Ų, provide initial differentiation points against its closest isomers and analogs [1].

Why Generic Substitution with Other Benzotriazole Aldehydes Fails


The performance of a benzotriazole aldehyde in a synthetic sequence or biological assay is exquisitely sensitive to the position of the methyl substitution and the N-H tautomeric state. A generic substitution approach fails because switching between the N1- and N2-methyl isomers, or between the 2H and 1H tautomers, leads to quantifiably different lipophilicity, hydrogen-bonding capacity, and electronic structure [1][2]. These physical-chemical shifts directly impact solubility, membrane permeability, and the reactivity of the aldehyde group in downstream condensations, making the precise selection of the 2-methyl-2H isomer critical for achieving reproducible results in a synthetic route or a structure-activity relationship (SAR) study [1][2].

Quantifiable Differentiation from Closest Analogs


Increased Lipophilicity versus the 1-Methyl Isomer

The 2-methyl isomer exhibits a XLogP3 of 1.1, which is 0.5 log units higher than that of the 1-methyl isomer (1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde, XLogP3 = 0.6) [1][2]. This signifies a distinct difference in partitioning behavior, which is critical for predicting membrane permeability and oral bioavailability in drug discovery programs [1].

Drug Design ADME Lipophilicity Isomer Comparison

Absence of a Hydrogen Bond Donor

Crucially, the target compound has a Hydrogen Bond Donor (HBD) count of 0, whereas the non-methylated 2H-Benzotriazole-4-carbaldehyde has an HBD count of 1, due to the N-H on the triazole ring [1][2]. This methylation shields a polar functionality, which is consistent with the compound's lower Topological Polar Surface Area (47.8 vs. 58.6 Ų) [1][2].

Physicochemical Property Hydrogen Bonding Permeability

Commercially Available High Purity Profile

While not a molecular differentiator, the commercial standard of high purity (typically 98%) for this specific building block provides a baseline for reproducible chemistry . The 1-methyl isomer and non-methylated analog are often available at a lower standard purity of 95%, which introduces greater uncertainty in reaction stoichiometry and byproduct formation . Selecting a building block from vendors specifying 98% purity minimizes this risk.

Quality Control Procurement Purity

Optimal Application Scenarios


Lead Optimization Requiring Fine-Tuned Lipophilicity

When a medicinal chemistry program working on a CNS or anti-infective target requires a benzotriazole aldehyde with the highest possible lipophilicity and lowest TPSA in its specific sub-series, the 2-methyl isomer is the quantitative first choice. Its XLogP3 of 1.1 provides a significant hydrophobic shift (+0.5) over the 1-methyl isomer (XLogP3 0.6) without introducing additional steric bulk or molecular weight [1][2]. This allows for the sequential optimization of logD while keeping the reactive aldehyde handle constant for library synthesis.

Synthesis of CNS-Penetrant Probe Molecules

For designing probe molecules intended to cross the blood-brain barrier, the absence of a hydrogen bond donor (HBD = 0) is a strict requirement. The target compound inherently meets this criterion, unlike the non-methylated 2H-tautomer (HBD = 1) [1][2]. Its reduced topological polar surface area (TPSA 47.8 vs. 58.6 Ų) further aligns with the optimal range for CNS penetration, making it a preferred intermediate for synthesizing brain-exposed chemical tools.

High-Fidelity Multi-Step Organic Synthesis

In convergent synthetic routes where the stoichiometry of each component is critical, the 98% standard purity of the target compound offers a pragmatic advantage [1]. Using this building block over other benzotriazole aldehydes with a wider purity variance (typically 95%) minimizes the risk of mass balance errors, streamlining the procurement process and enhancing the reliability of yield calculations in medicinal chemistry and process development laboratories.

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